Ethyl ethanesulfonate

Overview

Description

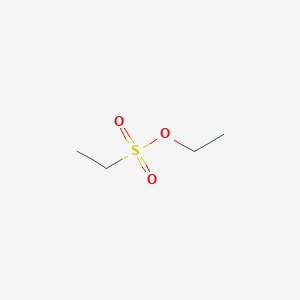

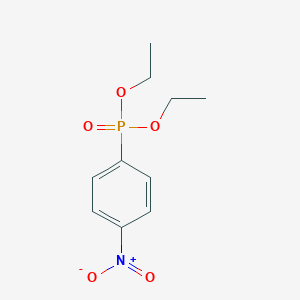

Ethyl ethanesulfonate, also known as Ethyl methanesulfonate (EMS), is an organosulfur compound with the formula CH3SO3C2H5 . It is the ethyl ester of methanesulfonic acid . A colorless liquid, it is classified as an alkylating agent . EMS is the most commonly used chemical mutagen in experimental genetics .

Synthesis Analysis

EMS is synthesized by reacting ethanesulfonic acid with triethoxymethane . The synthesis process involves the introduction of an active alkyl group, which creates base changes and nucleotide mutations .Molecular Structure Analysis

The molecular formula of EMS is C3H8O3S . It has an average mass of Da and a monoisotopic mass of Da .Chemical Reactions Analysis

EMS is a DNA ethylating agent, mutagenic to plants and animals, and carcinogenic in mammals . It has been used as a model alkylating agent in studies of DNA repair processes . EMS induces base substitutions of guanine-cytosine (G/C) to adenine-thymine (A/T) .Physical And Chemical Properties Analysis

EMS is a clear colorless liquid . It has a density of 1.206 g/mL at 20 °C . Its boiling point is 85-86 °C/10 mmHg (lit.) . The refractive index is n20/D 1.418 (lit.) .Scientific Research Applications

Plant Breeding and Genetic Variability

EMS is a chemical mutagen that is currently being used in plant breeding to increase genetic variability in genes of agronomic interest . It primarily causes single base changes , which can lead to the development of new and potentially beneficial traits in agricultural species .

2. EMS Mutagenesis in Plant Development and Abiotic Stress Tolerance Research EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . This method is particularly useful in the field of plant development and abiotic stress tolerance research . It allows for the identification and characterization of mutations responsible for altered stress tolerance responses .

EMS Mutagenesis and Sequence Context

EMS is believed to mainly induce G/C to A/T transitions randomly in plant genomes . However, the efficiency of EMS mutagenesis is associated with the composition of local dinucleotides and trinucleotides . EMS shows a preference for G/C sites with flanking sequences also higher in GC contents .

5. EMS Mutagenesis in DNA Repair Mechanism Understanding Exploring the genome-wide features of EMS mutagenesis and correlations with epigenetic modifications can help in understanding the DNA repair mechanism .

EMS Mutagenesis in Mutation Breeding

Mutation breeding is an efficient way to obtain desirable traits in crop plants . EMS, along with radiation and transposon insertion, has been widely used to induce mutants with desirable agronomic traits or elimination of undesirable traits in multiple plant species .

Mechanism of Action

Target of Action

Ethyl ethanesulfonate, also known as Ethyl methanesulfonate (EMS), is an organosulfur compound that primarily targets the nucleotides in genetic material . It is classified as an alkylating agent and is commonly used as a chemical mutagen in experimental genetics . The primary targets of EMS are the guanine (G) bases in DNA .

Mode of Action

EMS induces random mutations in genetic material by nucleotide substitution , particularly through G:C to A:T transitions induced by guanine alkylation . The ethyl group of EMS reacts with guanine in DNA, forming the abnormal base O6-ethylguanine . During DNA replication, DNA polymerases that catalyze the process frequently place thymine, instead of cytosine, opposite O6-ethylguanine .

Biochemical Pathways

The biochemical pathway affected by EMS involves the alkylation of nucleotides , which leads to base changes and nucleotide mutations . Modifications caused by alkylating agents include the N7 and O6 of guanine (G), N3 and N7 of adenine (A), N3, O2, and O4 of thymine (T), N3, O2, and N4 of cytosine ©, and the phosphonate backbone .

Pharmacokinetics

It’s known that ems is a potent mutagen that can induce mutations at a high rate without substantial killing .

Result of Action

The result of EMS action is the induction of point mutations in the genetic material . A typical EMS mutagenesis experiment can induce mutations at a rate of 5x10^-4 to 5x10^-2 per gene . Such mutations can then be studied in genetic screens or other assays .

Action Environment

The action of EMS can be influenced by various environmental factors. It’s worth noting that EMS is used in a controlled laboratory environment for experimental genetics .

Safety and Hazards

Future Directions

EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . The application of EMS mutation breeding combined with genetic engineering is discussed for future plant breeding and fundamental research .

properties

IUPAC Name |

ethyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCXFTKZPBHXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073952 | |

| Record name | Ethanesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl ethanesulfonate | |

CAS RN |

1912-30-7 | |

| Record name | Ethyl ethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1912-30-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN6C5047SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Ethyl ethanesulfonate as a mutagen?

A1: Ethyl ethanesulfonate (EES) acts as a potent mutagen primarily by alkylating DNA bases. [] This alkylation, specifically the ethylation of guanine, leads to mispairing during DNA replication. [] Although EES reacts with three of the four DNA bases, its mutagenic action is suspected to be specific to the type of base pair changes it induces. []

Q2: How does the structure of Ethyl ethanesulfonate contribute to its reactivity?

A2: Ethyl ethanesulfonate (CH3CH2SO3CH2CH3) possesses a sulfonate ester group, which is known for its electrophilic character. This electrophilicity allows the molecule to readily react with nucleophilic sites on DNA bases, leading to alkylation and subsequent mutations. []

Q3: What analytical techniques are commonly employed to detect and quantify Ethyl ethanesulfonate residues?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the precise and accurate detection and quantification of residual Ethyl ethanesulfonate, particularly in pharmaceutical contexts. [] This method allows for the identification and measurement of EES even at trace levels, ensuring the quality and safety of pharmaceutical products. []

Q4: How does Ethyl ethanesulfonate compare to other alkylating agents in terms of its clastogenic effects?

A4: Studies using the mouse peripheral blood micronucleus assay have revealed that Ethyl ethanesulfonate, like other ethylating agents such as ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU), can induce chromosomal damage, leading to the formation of micronuclei. [] Interestingly, combining EES with another ethylating agent resulted in a synergistic increase in micronuclei formation. [] This contrasts with combinations of EES and chemicals with different mechanisms of action (e.g., potassium bromate or vincristine sulfate), which did not show such synergism. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)